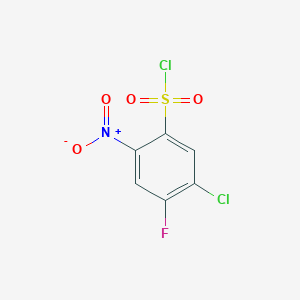

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride

説明

5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is a chemical compound . It is a derivative of benzene, which is a type of aromatic compound .

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution . The key step for each is attack of an electrophile at carbon to form a cationic intermediate .科学的研究の応用

Synthesis of Isomeric Fluoronitrobenzene-Sulfonyl Chlorides

The synthesis of novel isomeric fluoronitrobenzenesulfonyl chlorides has been achieved, demonstrating the versatility of such compounds in organic synthesis. These compounds are prepared from difluoronitrobenzenes through regioselective reactions and oxidative cleavage, showcasing their utility in generating sulfonyl chlorides with good yields. The synthetic utility of these compounds is highlighted by the sequential functionalization of specific sulfonyl chlorides, providing a pathway for creating diverse organic molecules (Zhersh et al., 2010).

Synthesis of Sulfonated Derivatives

Research into the synthesis of sulfonated derivatives of 4-fluoroaniline has led to the creation of compounds like 5-fluoro-2-nitrobenzene-sulfonyl chloride. These compounds are crucial intermediates in the synthesis of more complex molecules, indicating the broad applicability of sulfonyl chloride derivatives in pharmaceuticals and agrochemicals (Courtin, 1982).

Novel Synthesis Approaches

A novel synthesis method for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride has been developed, showcasing an alternative route for creating such compounds. This method involves chlorosulfonation of specific precursors, highlighting the innovative approaches to synthesizing key intermediates used in the production of pesticides and other chemicals (Xiao-hua Du et al., 2005).

Antimicrobial Activity and Molecular Docking

The precursor compound 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was synthesized from reactions involving sulfonyl chlorides. This process led to the creation of new sulfonamides and carbamates with significant antimicrobial activity. Molecular docking studies have shown that these compounds exhibit good binding affinities, indicating their potential as antimicrobial agents (Janakiramudu et al., 2017).

作用機序

Target of Action

Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and phenyl sulfonates respectively .

Mode of Action

Sulfonyl chlorides typically undergo nucleophilic substitution reactions . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes it susceptible to attack by nucleophiles .

Biochemical Pathways

The products of its reactions with amines, alcohols, and phenols can participate in various biochemical pathways depending on their specific structures .

Result of Action

The products of its reactions with amines, alcohols, and phenols can have various effects depending on their specific structures .

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can affect the reactivity of sulfonyl chlorides .

Safety and Hazards

特性

IUPAC Name |

5-chloro-4-fluoro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO4S/c7-3-1-6(15(8,13)14)5(10(11)12)2-4(3)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYHXIQWBSUACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578720.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2578723.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2578724.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2578725.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2578727.png)

![(2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2578729.png)

![(3S,4S)-5-[(3S,4S)-4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl]-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol](/img/structure/B2578738.png)

![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2578740.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromobenzamide](/img/structure/B2578742.png)

![2-(2-((5-(Tert-butyl)-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2578743.png)